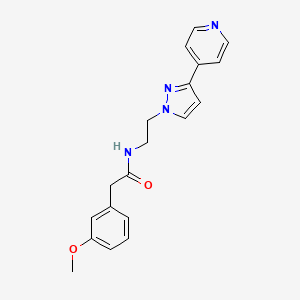

2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-25-17-4-2-3-15(13-17)14-19(24)21-10-12-23-11-7-18(22-23)16-5-8-20-9-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOGOUXILDGTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the methoxyphenyl group with the pyrazole-pyridine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridine ring results in a piperidine derivative .

Scientific Research Applications

Anticancer Applications

Recent studies indicate that compounds with similar structural features to 2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibit significant anticancer properties.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of pyrazole compounds can effectively inhibit the growth of various cancer cell lines. For instance:

- Study by Wei et al. : This study evaluated the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells, with one derivative exhibiting an IC50 value of 26 µM, indicating substantial anticancer activity.

Anti-inflammatory Activity

In addition to anticancer effects, the compound's structural analogs have shown promise as anti-inflammatory agents.

Inflammatory Response Modulation

Research has indicated that certain pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines in various models of inflammation. For example:

- Study by Xia et al. : This research demonstrated that specific pyrazole derivatives could reduce inflammatory markers in LPS-induced macrophages, suggesting their potential role in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective effects.

Mechanisms and Studies

These neuroprotective effects are attributed to the ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application | Study Reference | Key Findings |

|---|---|---|

| Anticancer | Wei et al. | IC50 value of 26 µM against A549 cells |

| Anti-inflammatory | Xia et al. | Reduction of pro-inflammatory cytokines |

| Neuroprotective | Emerging studies | Modulation of neurotransmitter systems |

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, such as the RAS-MEK-ERK pathway .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Pyrazole and Pyridine Modifications

- Target Compound : The pyridin-4-yl group at the pyrazole 3-position facilitates hydrogen bonding in kinase binding pockets. The ethyl spacer balances flexibility and rigidity for optimal target engagement.

- (1a) : Replaces the methoxyphenyl with a 4-chloro-3-methoxyphenyl group and substitutes the ethyl chain with a piperidinyl-acetamide . This modification enhances lipophilicity and shows antiproliferative activity against cancer cells (IC₅₀ = 0.8–1.2 µM) .

- : Features a 2,4-dichlorophenoxy group instead of methoxyphenyl, increasing hydrophobicity. The ethyl-pyridinyl-pyrazole backbone is retained, suggesting similar synthetic routes .

Heterocyclic Replacements

- (2e) : Replaces pyrazole with a triazole ring, reducing planarity and altering electronic properties. This analog exhibited moderate kinase inhibition (IC₅₀ = 5.3 µM) but lower yield (30%) due to synthetic challenges .

- : Incorporates an oxadiazole ring instead of pyrazole, enhancing metabolic stability but reducing solubility .

Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods.

- Methoxy Groups : Improve aqueous solubility (e.g., target compound) but may reduce binding affinity compared to electron-withdrawing groups (e.g., chloro in ).

- Chloro Substituents : Increase lipophilicity and membrane penetration but raise toxicity risks.

- Ethyl vs. Piperidinyl Chains : Ethyl spacers (target, ) offer conformational flexibility, while bulkier groups () may restrict rotation but improve target specificity.

Biological Activity

The compound 2-(3-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably, it has shown potential as an inhibitor of Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancer cells.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes the findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study 1: MCF7 Cell Line

A study conducted by Bouabdallah et al. examined the effects of various pyrazole derivatives, including our compound, on the MCF7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations as low as 3.79 µM, suggesting that the compound effectively induces apoptosis through mitochondrial pathways .

Case Study 2: In Vivo Models

In vivo studies have also been conducted to assess the therapeutic potential of this compound. In a murine model of breast cancer, treatment with the compound resulted in a marked decrease in tumor size compared to control groups, further supporting its anticancer efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability . Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.